molecular formula C13H18BrNO2S B4891869 ethyl 1-[(4-bromo-2-thienyl)methyl]-3-piperidinecarboxylate

ethyl 1-[(4-bromo-2-thienyl)methyl]-3-piperidinecarboxylate

Cat. No. B4891869
M. Wt: 332.26 g/mol
InChI Key: CCTZHRBPQZOOLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-[(4-bromo-2-thienyl)methyl]-3-piperidinecarboxylate, also known as BTM-1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. BTM-1 belongs to the class of compounds known as piperidinecarboxylates and is a potent inhibitor of the enzyme monoacylglycerol lipase (MAGL). MAGL is an important enzyme involved in the degradation of endocannabinoids, which are signaling molecules that play a crucial role in various physiological processes, including pain, inflammation, and appetite regulation.

Mechanism of Action

Ethyl 1-[(4-bromo-2-thienyl)methyl]-3-piperidinecarboxylate works by inhibiting the activity of MAGL, which is responsible for the breakdown of endocannabinoids. By inhibiting MAGL, ethyl 1-[(4-bromo-2-thienyl)methyl]-3-piperidinecarboxylate leads to an increase in endocannabinoid levels, which in turn activates the cannabinoid receptors in the brain. Activation of these receptors has been linked to various physiological effects, including pain relief, anti-inflammatory effects, and appetite suppression.
Biochemical and Physiological Effects:
ethyl 1-[(4-bromo-2-thienyl)methyl]-3-piperidinecarboxylate has been shown to have various biochemical and physiological effects in animal models. Studies have shown that ethyl 1-[(4-bromo-2-thienyl)methyl]-3-piperidinecarboxylate can reduce pain and inflammation in mice, making it a potential candidate for the treatment of chronic pain and inflammatory conditions. Additionally, ethyl 1-[(4-bromo-2-thienyl)methyl]-3-piperidinecarboxylate has been shown to suppress appetite in rats, suggesting that it may have potential applications in the treatment of obesity.

Advantages and Limitations for Lab Experiments

One of the main advantages of ethyl 1-[(4-bromo-2-thienyl)methyl]-3-piperidinecarboxylate is its potency and selectivity for MAGL inhibition. This makes it a useful tool for studying the role of endocannabinoids in various physiological processes. However, one limitation of ethyl 1-[(4-bromo-2-thienyl)methyl]-3-piperidinecarboxylate is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for research on ethyl 1-[(4-bromo-2-thienyl)methyl]-3-piperidinecarboxylate. One area of interest is the potential use of ethyl 1-[(4-bromo-2-thienyl)methyl]-3-piperidinecarboxylate in the treatment of chronic pain and inflammatory conditions. Additionally, there is growing interest in the role of endocannabinoids in various psychiatric disorders, such as anxiety and depression. Further research is needed to explore the potential therapeutic applications of ethyl 1-[(4-bromo-2-thienyl)methyl]-3-piperidinecarboxylate in these conditions. Finally, there is a need for the development of more potent and selective MAGL inhibitors, which could lead to the development of more effective therapies for various conditions.

Synthesis Methods

The synthesis of ethyl 1-[(4-bromo-2-thienyl)methyl]-3-piperidinecarboxylate involves the reaction of 4-bromo-2-thiophenecarboxaldehyde with piperidine and ethyl chloroformate in the presence of a base. The resulting product is then purified using column chromatography to obtain the final compound. The synthesis of ethyl 1-[(4-bromo-2-thienyl)methyl]-3-piperidinecarboxylate has been optimized to yield high purity and yield, making it a viable option for large-scale production.

Scientific Research Applications

Ethyl 1-[(4-bromo-2-thienyl)methyl]-3-piperidinecarboxylate has been extensively studied for its potential applications in medicinal chemistry. The compound has been shown to be a potent inhibitor of MAGL, leading to an increase in endocannabinoid levels in the brain. This increase in endocannabinoids has been linked to various therapeutic effects, including pain relief, anti-inflammatory effects, and appetite suppression.

properties

IUPAC Name

ethyl 1-[(4-bromothiophen-2-yl)methyl]piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO2S/c1-2-17-13(16)10-4-3-5-15(7-10)8-12-6-11(14)9-18-12/h6,9-10H,2-5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCTZHRBPQZOOLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)CC2=CC(=CS2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-[(4-bromothiophen-2-yl)methyl]piperidine-3-carboxylate

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